molecular formula C12H11FN2O B11822537 N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine

N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine

Cat. No.: B11822537
M. Wt: 218.23 g/mol
InChI Key: UBDNOZUFIFEYOX-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine is a synthetic organic compound with the molecular formula C12H11FN2O It is characterized by the presence of a fluoro-substituted tetrahydrocarbazole core linked to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and hydroxylamine.

    Formation of Tetrahydrocarbazole Core: The 6-fluoroindole undergoes a series of reactions, including cyclization and reduction, to form the tetrahydrocarbazole core.

    Introduction of Hydroxylamine Group: The tetrahydrocarbazole intermediate is then reacted with hydroxylamine under specific conditions to introduce the hydroxylamine group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The fluoro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted tetrahydrocarbazole derivatives.

Scientific Research Applications

N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine: A closely related compound with similar structural features.

    N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds share the fluoro-substituted core and have been studied for their antibacterial activity.

Uniqueness

N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine is unique due to its specific combination of a fluoro-substituted tetrahydrocarbazole core and a hydroxylamine group

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine

InChI

InChI=1S/C12H11FN2O/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15-16/h4-6,14,16H,1-3H2

InChI Key

UBDNOZUFIFEYOX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NO)C1)C3=C(N2)C=CC(=C3)F

Origin of Product

United States

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